molecular formula C14H10Br2ClN B14750504 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole CAS No. 1147-67-7

3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole

Cat. No.: B14750504
CAS No.: 1147-67-7
M. Wt: 387.49 g/mol
InChI Key: RCJWZQNNHZOXBF-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole: is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole typically involves the bromination of 9H-carbazole followed by the introduction of a 2-chloroethyl group. One common method involves the use of 1,2-dichloroethane as a reactant and solvent. The reaction conditions often include the presence of a catalyst and controlled temperature to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine gas in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry: 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole is used as a building block in organic synthesis

Biology and Medicine: In biological research, carbazole derivatives have shown promise as potential therapeutic agents. The unique structure of this compound may contribute to its activity in biological systems, making it a candidate for further investigation in drug development.

Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

  • 3,6-Dibromo-9-(4-methoxyphenyl)carbazole
  • 3,6-Dibromo-9-(2,2-dichlorocyclopropyl)carbazole
  • 3,6-Dibromo-9,10-phenanthrenedione
  • 3,6-Dibromo-9-(4-nitrophenyl)carbazole

Comparison: Compared to these similar compounds, 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole is unique due to the presence of the 2-chloroethyl group. This group enhances its reactivity and potential for various chemical transformations, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3,6-dibromo-9-(2-chloroethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2ClN/c15-9-1-3-13-11(7-9)12-8-10(16)2-4-14(12)18(13)6-5-17/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJWZQNNHZOXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2CCCl)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40777522
Record name 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-67-7
Record name 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-9-(2-chloroethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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